3-Methoxy-4-methylaniline

Description

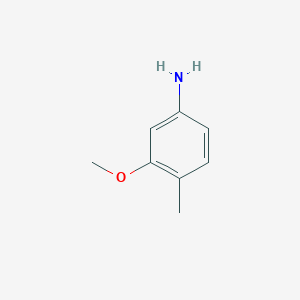

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONADZNBSLRAJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024855 | |

| Record name | 3-Methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-cresidine is a brown chunky solid. (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

482 to 486 °F at 760 mmHg (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

16452-01-0 | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methoxy-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16452-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-4-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-4-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V82SCC5X3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

124 to 129 °F (NTP, 1992) | |

| Record name | O-CRESIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20055 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-4-methylaniline (CAS 16452-01-0) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methoxy-4-methylaniline (CAS 16452-01-0), a versatile aromatic amine intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, synthesis, reactivity, and analytical methodologies pertinent to its application in contemporary research and pharmaceutical development.

Core Molecular and Physical Properties

This compound, also known as o-cresidine, is a substituted aniline that serves as a valuable building block in organic synthesis. Its structural features—a primary aromatic amine, an electron-donating methoxy group, and a methyl group—confer a unique reactivity profile that is instrumental in the construction of more complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16452-01-0 | [1][2] |

| Molecular Formula | C₈H₁₁NO | [1][3] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| Appearance | White to brown crystalline solid or powder. Becomes a brown chunky solid upon standing. | [3] |

| Melting Point | 57-59 °C | [3] |

| Boiling Point | 251 °C at 760 mmHg | [1] |

| Density | 1.039 g/cm³ | |

| Solubility | Insoluble in water. Soluble in chloroform and slightly soluble in methanol. | [1] |

| pKa | 4.61 ± 0.10 | |

| LogP | 1.39 | [4] |

Synthesis and Purification

The most common and industrially viable synthesis of this compound involves the reduction of the corresponding nitro compound, 4-methyl-3-nitroanisole. This transformation is typically achieved through catalytic hydrogenation.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on established procedures for the reduction of aromatic nitro compounds.[5]

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitroanisole (1.0 eq) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

For applications requiring high purity, recrystallization is an effective purification method.

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for anilines.[6] The goal is to find a composition where the compound is soluble in the hot solvent mixture but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Hot Filtration (Optional): If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.

-

Crystallization: To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists. Add a few drops of hot ethanol to redissolve any precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.

Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by the nucleophilic amino group and the electron-rich aromatic ring. This makes it a versatile intermediate for a variety of chemical transformations.

Acylation Reactions

The primary amine functionality readily undergoes acylation with reagents like acetic anhydride to form the corresponding acetamide. This reaction is often used to protect the amino group or to introduce an amide linkage, a common feature in many pharmaceutical compounds.

Caption: Acylation of this compound.

Diazotization and Azo Coupling

As a primary aromatic amine, this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] These unstable intermediates are highly useful in synthesis, for example, in Sandmeyer reactions to introduce a variety of functional groups or in azo coupling reactions with electron-rich aromatic compounds to form azo dyes.[7]

Caption: Diazotization and subsequent azo coupling reaction.

Role in Medicinal Chemistry: A Precursor to Bioactive Molecules

Substituted anilines are pivotal starting materials in the synthesis of a wide array of bioactive molecules, including kinase inhibitors for cancer therapy.[8][9] The specific substitution pattern of this compound makes it a candidate for the synthesis of targeted therapeutics. While direct examples in approved drugs are not prominently documented, its structural motifs are present in various reported bioactive compounds.

Analytical Characterization

Robust analytical methods are crucial for ensuring the quality and purity of this compound for research and development purposes.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, the methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the carbon attached to the methoxy group will be shifted downfield.

-

Mass Spectrometry (GC-MS): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 137.18).[10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 | ~16 |

| -OCH₃ | ~3.8 | ~55 |

| Aromatic CH | 6.5 - 7.0 | 110 - 130 |

| Aromatic C-NH₂ | - | ~145 |

| Aromatic C-OCH₃ | - | ~150 |

| Aromatic C-CH₃ | - | ~125 |

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for the purity determination of this compound.[4][11]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[4][11]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of this compound, particularly for detecting trace impurities.[12]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split or splitless injection depending on the concentration.

-

Detection: Mass spectrometry in full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantitative analysis.[12]

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and eye irritation.[3] It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to prolonged exposure to air and should be stored in a tightly sealed container in a cool, dry, and dark place.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, reactivity, and analytical methods is essential for its effective and safe utilization in a research and development setting. This guide provides a solid foundation of technical information to support scientists in their endeavors with this important molecule.

References

- 1. This compound | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 3. 3-甲氧基-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. prepchem.com [prepchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. ajrconline.org [ajrconline.org]

o-Cresidine chemical structure and IUPAC name

An In-depth Technical Guide to o-Cresidine: Structure, Properties, Synthesis, and Applications

Abstract

o-Cresidine, an aromatic amine with significant utility in chemical synthesis, serves as a critical intermediate, particularly in the dye and pigment industries. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, covering its fundamental chemical identity, including its IUPAC name and structure, detailed physicochemical properties, and a mechanistically explained synthetic pathway. Furthermore, this document outlines its primary industrial applications and provides essential safety and handling protocols derived from authoritative sources. The guide is structured to deliver not only procedural knowledge but also the underlying scientific rationale, ensuring a thorough understanding for advanced applications and process development.

Chemical Identity and Structure Elucidation

The accurate identification and structural understanding of a chemical entity are paramount for its application in research and development. o-Cresidine is one of three structural isomers, the others being meta- and para-cresidine, which differ in the substitution pattern of the functional groups on the benzene ring. This section focuses specifically on the ortho isomer.

IUPAC Nomenclature and Chemical Identifiers

The systematic name for o-Cresidine according to the International Union of Pure and Applied Chemistry (IUPAC) is 3-methoxy-4-methylaniline [1]. This name is derived by prioritizing the amine (-NH₂) group, which defines the parent molecule as aniline. The carbon atom attached to the amine group is designated as position 1. The substituents, a methoxy group (-OCH₃) and a methyl group (-CH₃), are located at positions 3 and 4, respectively.

Key identifiers for o-Cresidine are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Common Name | o-Cresidine | [1] |

| CAS Number | 16452-01-0 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [3][4][5] |

Chemical Structure Visualization

The two-dimensional structure of o-Cresidine is presented below. The diagram illustrates the spatial relationship of the amine, methoxy, and methyl groups on the aromatic ring.

Caption: Chemical structure of o-Cresidine (this compound).

Physicochemical Properties

The physical and chemical properties of o-Cresidine dictate its behavior in chemical reactions, its solubility, and its required handling and storage conditions. While data for the para isomer is more abundant, the properties of o-Cresidine are consistent with a substituted aromatic amine. The isomer p-Cresidine appears as white crystals or light-brown flakes, a form that can be expected for o-Cresidine as well[2][5][6]. It is known to darken upon exposure to air and light, indicating sensitivity to oxidation and photodegradation[5].

| Property | Value | Source(s) |

| Appearance | White to light-brown solid, darkens on exposure to air and light. | [2][5][6] |

| Boiling Point | ~235 °C (508 K) | [2][6] |

| Melting Point | ~51.5 °C (325 K) | [2][6] |

| Water Solubility | Less than 1 mg/mL; generally insoluble or slightly soluble in water. | [4][6][7] |

| Organic Solvent Solubility | Soluble in alcohol and ether. | [2][7] |

Synthesis of o-Cresidine: A Mechanistic Approach

While specific, scaled-up industrial synthesis routes for o-Cresidine are proprietary, a plausible and chemically sound pathway can be designed based on established organic chemistry principles. The following protocol is illustrative, demonstrating a logical sequence of functional group transformations starting from a readily available precursor.

Rationale for Synthetic Strategy

The synthesis of substituted anilines often involves the introduction of nitrogen as a nitro group (-NO₂) onto an aromatic ring, followed by its chemical reduction to an amine (-NH₂). The choice of starting material is critical to ensure the correct final substitution pattern. For this compound, a logical precursor is 4-methylphenol (p-cresol), where the methyl group is already in the correct position relative to the eventual amine.

The proposed three-step synthesis involves:

-

Nitration: Introduction of a nitro group onto the p-cresol ring. The hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, nitration will primarily occur at the ortho position.

-

Methylation: Conversion of the phenolic hydroxyl group to a methoxy ether. This is a crucial step to prevent side reactions during the subsequent reduction.

-

Reduction: Conversion of the nitro group to the target amine group.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis workflow for o-Cresidine from p-cresol.

Detailed Experimental Protocol

This protocol is a representative laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Nitration of p-Cresol

-

Causality: A mixture of nitric and sulfuric acids is used to generate the nitronium ion (NO₂⁺), the active electrophile. The strongly activating hydroxyl group directs this electrophile to the ortho position. Low temperature is maintained to control the exothermic reaction and minimize side product formation.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add p-cresol to the cooled acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid in the dropping funnel. Add this mixture dropwise to the p-cresol solution over 1-2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at low temperature for an additional hour.

-

Pour the reaction mixture onto crushed ice. The solid product, 4-methyl-2-nitrophenol, will precipitate.

-

Filter the solid, wash with cold water until the washings are neutral, and dry. Recrystallization from ethanol/water may be performed for purification.

-

Step 2: Methylation of 4-Methyl-2-nitrophenol

-

Causality: The acidic phenolic proton is first removed by a base (e.g., NaOH) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate) in a Williamson ether synthesis.

-

Procedure:

-

Dissolve the dried 4-methyl-2-nitrophenol in aqueous sodium hydroxide solution in a flask equipped with a reflux condenser.

-

Gently heat the solution and add dimethyl sulfate dropwise with vigorous stirring. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

-

After addition, reflux the mixture for 2-3 hours to ensure complete reaction.

-

Cool the reaction mixture. The product, 4-methoxy-2-nitrotoluene, will separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Step 3: Reduction of 4-Methoxy-2-nitrotoluene

-

Causality: The nitro group is reduced to an amine. A common and effective method is the use of a metal in acidic solution, such as tin (Sn) in hydrochloric acid (HCl). The metal acts as the reducing agent, donating electrons, while the acid protonates the intermediates.

-

Procedure:

-

Place granulated tin in a round-bottom flask fitted with a reflux condenser.

-

Add a solution of 4-methoxy-2-nitrotoluene in ethanol.

-

Add concentrated hydrochloric acid portion-wise through the condenser. The reaction is exothermic and may require initial cooling.

-

Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and make it strongly alkaline by carefully adding concentrated sodium hydroxide solution to precipitate tin hydroxides and liberate the free amine.

-

Extract the product, o-Cresidine, into an organic solvent.

-

Wash, dry, and evaporate the solvent. The crude product can be purified by vacuum distillation or recrystallization.

-

Applications and Industrial Relevance

The primary industrial application of cresidine isomers, including o-Cresidine, is as a key intermediate in the synthesis of dyes and pigments[2][5][6][8]. The presence of the amine group allows for diazotization, a critical reaction where the amine is converted into a diazonium salt (-N₂⁺). This highly reactive intermediate can then be coupled with various aromatic compounds (coupling components) to form complex azo compounds, which are characterized by their intense colors.

-

Azo Dye Intermediate: o-Cresidine is a precursor for creating a range of azo dyes used in textiles, printing inks, and specialty colorants[9]. The specific substituents on the cresidine ring influence the final color, lightfastness, and solubility of the dye.

-

Pigment Manufacturing: Similar to its use in dyes, o-Cresidine can be used to produce stable, chemically resistant pigments for paints, plastics, and other materials[9].

Safety, Handling, and Toxicology

o-Cresidine and its isomers are hazardous chemicals that must be handled with stringent safety precautions. The information below is compiled from safety data sheets for the closely related and well-documented p-Cresidine isomer.

| Hazard Category | Description | Source(s) |

| Acute Toxicity | Harmful if swallowed. Oral LD50 in rats is 1450 mg/kg for p-Cresidine. | |

| Irritation | Causes serious eye irritation and mild skin irritation. | [4] |

| Carcinogenicity | May cause cancer. p-Cresidine is classified as possibly carcinogenic to humans (IARC Group 2B). | [6] |

| Reactivity | Reacts with strong oxidizing agents. Sensitive to prolonged exposure to air. | [4][5] |

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible[10].

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective clothing to prevent skin contact[5][10].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][10]. To prevent degradation from air and light, it is recommended to store the material under an inert atmosphere (e.g., nitrogen or argon)[4][10]. Keep away from incompatible materials such as strong oxidizing agents[10].

Conclusion

o-Cresidine (this compound) is a valuable aromatic intermediate with a well-defined chemical structure and set of properties that make it suitable for specialized chemical synthesis, particularly in the coloration industry. Its synthesis, while requiring careful execution of multi-step reactions, follows logical and well-established principles of organic chemistry. A thorough understanding of its properties, applications, and significant health hazards is essential for its safe and effective use in any research or industrial setting.

References

- 1. scitoys.com [scitoys.com]

- 2. para-Cresidine - Wikipedia [en.wikipedia.org]

- 3. p-Cresidine [webbook.nist.gov]

- 4. O-CRESIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. atul.co.in [atul.co.in]

- 6. Para-Cresidine [chemeurope.com]

- 7. chembk.com [chembk.com]

- 8. Para Cresidine,Para Cresidine ortho Sulfonic Acid,N-Acetoacet Cresidine Sulfonic Acid,4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide--Binhai Gaolou Chemical Co.,Ltd. ( Zibo Linzi Gaolou Chemical Co.,Ltd ) [gaolouchem.com]

- 9. Para Cresidine-O-Sulfonic acid Exporter | Para Cresidine-O-Sulfonic acid Exporting Company | Para Cresidine-O-Sulfonic acid International Distributor [multichemexports.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 3-Methoxy-4-methylaniline

An In-depth Technical Guide to 3-Methoxy-4-methylaniline

This document serves as a comprehensive technical guide on the (CAS No: 16452-01-0). It is designed for an audience of researchers, scientists, and professionals in drug development and chemical synthesis. The structure of this guide is tailored to provide not just raw data, but a deeper understanding of the compound's characteristics, the rationale behind experimental procedures, and its role as a versatile chemical intermediate.

Molecular Identity and Physicochemical Profile

This compound, also known by synonyms such as 4-Methyl-m-anisidine or o-Cresidine, is an aromatic amine featuring a benzene ring substituted with methoxy, methyl, and amino groups.[1] Its unique electronic and steric properties, conferred by this substitution pattern, make it a valuable building block in organic synthesis.[2]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound (C₈H₁₁NO).

The physical state and solubility of a compound are primary determinants of its handling, storage, and reaction conditions. This compound is typically a solid at room temperature and exhibits low solubility in water.[3][4]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NO | [1][2][3][5] |

| Molecular Weight | 137.18 g/mol | [1][3][6][7] |

| Appearance | White to brown crystalline solid or powder | [1][3] |

| Melting Point | 57-59 °C | [8] |

| Boiling Point | ~251-252 °C (rough estimate) | [3][4] |

| Density | ~1.06 g/cm³ (rough estimate) | [4] |

| Water Solubility | Insoluble | [1][3][4] |

| pKa | 4.61 ± 0.10 (Predicted) | [4] |

| LogP | 2.1 (Predicted) | [3] |

Synthesis and Purification Workflow

The most common laboratory and industrial synthesis of this compound involves the reduction of its corresponding nitro precursor, 4-methyl-3-nitro-anisole. Catalytic hydrogenation is a preferred method due to its high efficiency and clean reaction profile.

Diagram 2: Synthetic Workflow for this compound

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a self-validating system for synthesizing high-purity this compound. The progress can be monitored via Thin Layer Chromatography (TLC).

Materials:

-

4-Methyl-3-nitro-anisole

-

Palladium on carbon (Pd/C), 10%

-

Methanol (reagent grade)

-

Hydrogen gas (H₂) source

-

Isopropanol and deionized water (for recrystallization)

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Rotary evaporator

-

Filtration setup (e.g., Celite pad)

Methodology:

-

Reactor Charging: In a suitable hydrogenation vessel, dissolve 4-methyl-3-nitro-anisole (1.0 eq) in methanol.[9]

-

Catalyst Addition: Carefully add Pd/C catalyst (typically 5-10 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with H₂ and carry out the hydrogenation at room temperature.[9] Monitor the reaction by observing hydrogen uptake.

-

Reaction Completion & Catalyst Removal: Once hydrogen uptake ceases (indicating reaction completion), vent the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Isolation of Crude Product: Concentrate the filtrate using a rotary evaporator to remove the methanol.[9] This will yield the crude 3-amino-4-methylanisole.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol/water, to yield the final product with high purity.[9]

Expert Insight (Causality): Catalytic hydrogenation is chosen for its high selectivity in reducing nitro groups without affecting the aromatic ring or other functional groups. Methanol is an excellent solvent for both the starting material and the product, facilitating the reaction. Recrystallization is a critical final step that leverages differences in solubility between the desired product and impurities at varying temperatures to achieve high purity.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups.

-

Amino Group (-NH₂): The primary amine is basic and nucleophilic. It readily neutralizes acids to form salts.[1][3] This group is the primary site for reactions like acylation, alkylation, and diazotization.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups.[10] The methoxy group, in particular, exerts a powerful positive mesomeric (+M) effect, increasing electron density on the ring.[10]

-

Incompatibilities: The compound may be incompatible with strong oxidizing agents, isocyanates, peroxides, anhydrides, and acid halides.[1][3] It is also sensitive to prolonged exposure to air.[1][3]

Analytical Characterization

Confirming the identity and purity of this compound is essential. A multi-technique approach is standard.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR shows the number of unique carbon atoms.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the key functional groups. Characteristic peaks for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and C-O stretching of the methoxy group are expected.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine purity.[6][11] An HPLC method using a reverse-phase column (like Newcrom R1) with a mobile phase of acetonitrile and water is effective for analysis.[11][12]

Applications in R&D and Industry

This compound is a key pharmaceutical intermediate.[2] Its structure is a scaffold for synthesizing complex molecules, including Active Pharmaceutical Ingredients (APIs).[2] Its utility extends to other areas of organic synthesis, such as the creation of specialty chemicals and dyes.[2]

Safety and Handling

Proper handling is crucial due to the compound's hazard profile.

-

Hazards: this compound is harmful if swallowed.[1][3][13] It can cause skin and serious eye irritation and may cause respiratory irritation.[13][14]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling.[13][14]

-

Handling: Use only in a well-ventilated area.[13][14] Avoid creating dust. Wash hands thoroughly after handling.[14]

-

Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place, protected from light.[4][14]

In case of exposure, follow standard first aid measures: for eye contact, rinse cautiously with water for several minutes; for skin contact, wash with plenty of soap and water; if inhaled, move the person to fresh air.[14] Always consult the full Safety Data Sheet (SDS) before use.

References

- 1. This compound | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 16452-01-0 [m.chemicalbook.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. capotchem.com [capotchem.com]

- 7. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 8. This compound 98 16452-01-0 [sigmaaldrich.com]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.ie [fishersci.ie]

3-Methoxy-4-methylaniline molecular weight and formula

An In-Depth Technical Guide to 3-Methoxy-4-methylaniline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 16452-01-0), a key chemical intermediate with significant applications in the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, proven applications, synthetic pathways, and critical safety protocols to support advanced scientific endeavors.

Core Molecular Profile and Physicochemical Properties

This compound, also known as o-cresidine, is an aromatic amine whose structure incorporates aniline, methoxy, and methyl functional groups.[1] This unique combination makes it a versatile building block in organic synthesis, particularly for creating complex molecular architectures required for therapeutically active compounds.[1] Its chemical identity and physical characteristics are foundational to its application and handling.

The compound typically appears as a brown chunky solid.[2] It is sensitive to prolonged exposure to air and is insoluble in water.[2][3]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | o-Cresidine, 4-Methyl-m-anisidine | [2][4] |

| CAS Number | 16452-01-0 | [5][6][7] |

| Molecular Formula | C₈H₁₁NO | [1][2][3][5] |

| Molecular Weight | 137.18 g/mol | [2][4][5][7] |

| Exact Mass | 137.084063974 Da | [2] |

| Melting Point | 57-59 °C | [8] |

| Boiling Point | 250-252 °C (482-486 °F) at 760 mmHg | [2] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [8] |

Spectroscopic Characterization for Compound Verification

Accurate identification and purity assessment are paramount in research and pharmaceutical manufacturing. Spectroscopic data provides a definitive fingerprint for this compound.

-

¹H NMR Spectroscopy: Proton NMR is essential for confirming the arrangement of protons on the benzene ring and the methyl/methoxy groups.[2][9]

-

Infrared (IR) Spectroscopy: IR spectra reveal the characteristic vibrational frequencies of the functional groups, notably the N-H stretches of the amine and C-O stretches of the methoxy group.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound, with a parent peak corresponding to its molecular ion.[2][10]

-

UV-VIS Spectroscopy: UV spectroscopy provides information about the electronic transitions within the molecule's aromatic system.[2]

Researchers should cross-reference experimentally obtained spectra with established databases to ensure the identity and purity of their material.[2]

Synthesis Pathway and Quality Considerations

The synthesis of this compound is a critical aspect for its use as a reliable intermediate. A common and effective industrial method involves the catalytic hydrogenation of a nitrated precursor, 4-methyl-3-nitroanisole.

The rationale behind this pathway lies in the high efficiency and selectivity of catalytic hydrogenation for reducing nitro groups to amines without affecting other functionalities on the aromatic ring. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity and stability. The reaction is typically performed in a protic solvent like methanol to facilitate the process.[11]

Caption: Synthetic workflow for this compound.

Quality Control in Manufacturing

The pharmaceutical industry demands stringent quality. When sourcing this compound, purity is a primary concern, with manufacturers typically offering grades from 97% to over 99%.[1][6][8][12] A comprehensive Certificate of Analysis (CoA) is essential to verify purity and identify any impurities that could impact subsequent synthetic steps or the final API's safety profile.[1]

Key Applications in Drug Development

The structure of this compound makes it a valuable precursor for various active pharmaceutical ingredients (APIs). Its functional groups provide reactive sites for building more complex molecules.

Caption: Role as a versatile pharmaceutical intermediate.

-

Synthesis of Alloxazine Derivatives: It is a documented precursor for producing 8-methoxy-7-methylalloxazine.[12] This synthesis involves an electrophilic substitution followed by oxidative cyclization.[12]

-

Antitumor Agents: The compound serves as a crucial building block in the synthesis of triamine pyrimidine derivatives, a class of molecules investigated for their antitumor properties.[13]

The ability to introduce specific methoxy and methyl substitutions via this intermediate allows medicinal chemists to fine-tune the steric and electronic properties of a target molecule, which is fundamental for optimizing drug efficacy and safety.

Safety, Handling, and Storage Protocols

Due to its hazard profile, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified under several hazard categories, requiring careful risk assessment before use.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3][8] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [8] |

| Skin Irritation | H315 | Causes skin irritation | [14] |

| Eye Irritation | H319 | Causes serious eye irritation | [14] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [14] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14]

-

PPE: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[15]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[14]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Protect from light and air to maintain product quality.[2][14]

Analytical Methodology: Reverse-Phase HPLC

To quantify this compound or assess its purity, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This technique separates the compound from impurities based on its polarity.

Protocol: Purity Analysis by RP-HPLC

This protocol is a self-validating system; consistent retention times and peak shapes indicate system stability, while the inclusion of a standard allows for accurate quantification.

-

Column Selection: Utilize a C18 reverse-phase column (e.g., Newcrom R1) known for low silanol activity, which provides good peak shape for amines.[16]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acidifier like phosphoric acid or formic acid (for MS compatibility).[16] A typical starting gradient could be 40:60 MeCN:Water.

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

-

Instrument Setup:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to a wavelength appropriate for the analyte (determined by UV-Vis spectra).

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solution.

-

The retention time of the major peak in the sample should match that of the standard.

-

Calculate the concentration and thus purity based on the peak area and the calibration curve.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical R&D. Its defined physicochemical properties, well-characterized spectral profile, and established synthetic routes make it a reliable intermediate. For researchers and drug development professionals, a thorough understanding of its applications, handling requirements, and analytical methods is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H11NO | CID 27882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound 98 16452-01-0 [sigmaaldrich.com]

- 5. synchem.de [synchem.de]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. scbt.com [scbt.com]

- 8. This compound 98 16452-01-0 [sigmaaldrich.com]

- 9. This compound(16452-01-0) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. prepchem.com [prepchem.com]

- 12. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.ie [fishersci.ie]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. This compound | SIELC Technologies [sielc.com]

A Comprehensive Technical Guide to the Solubility of 3-Methoxy-4-methylaniline in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3-methoxy-4-methylaniline, a key intermediate in various chemical syntheses. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings of its solubility, provide detailed experimental protocols for its determination, and discuss the practical implications of its solubility profile.

Introduction: Understanding the Importance of Solubility

Solubility is a critical physicochemical property that dictates the suitability of a compound for a wide range of applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. For this compound, a compound often utilized in the synthesis of dyes, pigments, and active pharmaceutical ingredients, a thorough understanding of its solubility in various organic solvents is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes.

This guide will provide a robust framework for approaching the solubility of this compound, moving from theoretical predictions to practical, hands-on methodologies.

Physicochemical Properties of this compound

To understand the solubility of this compound, we must first consider its molecular structure and inherent properties. These characteristics are foundational to predicting and explaining its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Melting Point | 57-59 °C | |

| Appearance | Brown chunky solid | [2] |

| Water Solubility | Insoluble (< 1 mg/mL at 15 °C) | [3][4][5] |

The structure of this compound, featuring both a polar amine (-NH₂) group and a methoxy (-OCH₃) group, alongside a nonpolar aromatic ring and a methyl (-CH₃) group, results in a molecule with moderate polarity. The presence of the amine group allows for hydrogen bonding, which will significantly influence its interaction with protic solvents.

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" serves as a fundamental guide for predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: Protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, making them likely candidates for dissolving this compound due to its amine and methoxy groups. Aprotic polar solvents such as acetone and ethyl acetate, while unable to donate hydrogen bonds, can act as acceptors and will likely exhibit some solvating power.

-

Nonpolar Solvents: Solvents with low polarity, such as hexane and toluene, are less likely to be effective solvents for this compound. The energy required to break the intermolecular forces between the aniline molecules (including hydrogen bonds) would not be sufficiently compensated by the weak van der Waals interactions with nonpolar solvent molecules.

-

Intermediate Polarity Solvents: Solvents like chloroform, which have a moderate polarity, may exhibit partial solubility. It has been noted that this compound is sparingly soluble in chloroform.[4]

The following diagram illustrates the logical flow for predicting the solubility of this compound in a given organic solvent.

References

spectroscopic data of 3-Methoxy-4-methylaniline (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxy-4-methylaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 16452-01-0), a key intermediate in various chemical syntheses, including pharmaceuticals and dyes. As researchers and drug development professionals, understanding the structural characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance. This document moves beyond a simple data repository, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of physical organic chemistry.

Molecular Identity and Structure

This compound, also known as o-cresidine, is an aromatic amine with the chemical formula C₈H₁₁NO. Its structure features a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group. The relative positions of these substituents are crucial to the molecule's chemical properties and are definitively confirmed by the spectroscopic methods detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 16452-01-0 | [1][2][3] |

| Molecular Formula | C₈H₁₁NO | [1][3][4] |

| Molecular Weight | 137.18 g/mol | [1][4][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | o-Cresidine, 4-Methyl-m-anisidine | [4] |

| Appearance | White to brown crystalline solid | |

| Melting Point | 57-62 °C |

graph "3_Methoxy_4_methylaniline_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O8 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C9 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; C10 [label="C", fontcolor="#FFFFFF", style=filled, fillcolor="#5F6368"]; H11 [label="H"]; H12 [label="H"]; // on N7 H13 [label="H"]; H14 [label="H"]; H15 [label="H"]; // on C9 H16 [label="H"]; H17 [label="H"]; H18 [label="H"]; // on C10 H19 [label="H"]; H20 [label="H"]; H21 [label="H"]; // Aromatic Hs// Positioning nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.85,0.75!"]; C4 [pos="0.85,0.75!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,-1.5!"];

N7 [pos="1.75,1.6!"]; O8 [pos="-1.75,1.6!"]; C9 [pos="-2.5,2.4!"]; C10 [pos="2.6,-0.75!"];

// Dummy nodes for H positions to avoid clutter sub_N7 [label="", pos="2.1, 1.9", width=0.1, height=0.1]; sub_N7_2 [label="", pos="1.75, 2.1", width=0.1, height=0.1]; sub_C9_1 [label="", pos="-2.2, 2.9", width=0.1, height=0.1]; sub_C9_2 [label="", pos="-3.0, 2.7", width=0.1, height=0.1]; sub_C9_3 [label="", pos="-2.8, 2.0", width=0.1, height=0.1]; sub_C10_1 [label="", pos="2.9, -0.2", width=0.1, height=0.1]; sub_C10_2 [label="", pos="2.9, -1.3", width=0.1, height=0.1]; sub_C10_3 [label="", pos="3.1, -0.75", width=0.1, height=0.1]; sub_H19 [label="H", pos="-2.1, -1.2"]; sub_H20 [label="H", pos="0, -2.2"]; sub_H21 [label="H", pos="0.85, 1.4"];

// Edges for bonds C1 -- C3; C1 -- C4; C3 -- C2; C4 -- C5; C2 -- C6; C5 -- C6; C4 -- N7; C3 -- O8; O8 -- C9; C5 -- C10;

// Implicit bonds to H are not drawn to reduce clutter }

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the methyl protons.

Expertise & Experience: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable solvent peak. However, for amines, the -NH₂ proton signal can be broad and its chemical shift variable due to hydrogen bonding and exchange with trace amounts of water. Running the sample in DMSO-d₆ can sharpen the amine peak and allow for definitive identification through D₂O exchange.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.8 | d | 1H | Ar-H (C5-H) | Ortho to the electron-donating -CH₃ group and meta to the -NH₂ and -OCH₃ groups. |

| ~6.6 | dd | 1H | Ar-H (C6-H) | Ortho to the -NH₂ group, showing coupling to two neighboring aromatic protons. |

| ~6.5 | d | 1H | Ar-H (C2-H) | Ortho to the -OCH₃ group and shielded by its electron-donating effect. |

| ~3.8 | s | 3H | -OCH ₃ | Characteristic singlet for a methoxy group, deshielded by the attached oxygen. |

| ~3.6 | br s | 2H | -NH ₂ | Broad singlet due to quadrupole broadening and potential proton exchange. |

| ~2.2 | s | 3H | Ar-CH ₃ | Singlet for the aromatic methyl group. |

Note: The exact chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a representative interpretation based on publicly available spectra.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a count of the unique carbon atoms in the molecule. Given the molecule's asymmetry, all eight carbon atoms are expected to be chemically distinct.

Trustworthiness: The interpretation of ¹³C NMR is often supported by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which can differentiate between CH, CH₂, and CH₃ groups, adding a layer of self-validation to the assignments.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~150.0 | C -OCH₃ (C3) | Aromatic carbon attached to the highly electronegative oxygen atom, resulting in significant deshielding. |

| ~140.0 | C -NH₂ (C1) | Carbon attached to the nitrogen of the amino group. |

| ~130.0 | C -CH₃ (C4) | Quaternary carbon attached to the methyl group. |

| ~122.0 | C 5 | Aromatic CH carbon. |

| ~115.0 | C 6 | Aromatic CH carbon, shielded by the ortho amino group. |

| ~110.0 | C 2 | Aromatic CH carbon, strongly shielded by the ortho methoxy group. |

| ~55.0 | -OC H₃ | Methoxy carbon, deshielded by the attached oxygen. |

| ~16.0 | -C H₃ | Methyl carbon, appearing in the typical aliphatic region. |

Note: Data is an interpretation based on expected chemical shifts and publicly available spectra.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay may be required for a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Authoritative Grounding: The specific frequencies at which a functional group absorbs are well-documented and serve as reliable diagnostics. For instance, the N-H stretching vibrations of primary amines typically appear as a doublet in the 3300-3500 cm⁻¹ region, a hallmark feature to look for.

Table 4: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 (doublet) | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3000 | C-H Aromatic Stretch | Ar-H |

| 2950 - 2850 | C-H Aliphatic Stretch | -CH₃, -OCH₃ |

| 1620 - 1580 | N-H Scissoring (Bending) & C=C Aromatic Stretch | Amine & Aromatic Ring |

| 1520 - 1480 | C=C Aromatic Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Asymmetric Stretch | Aryl-Alkyl Ether |

| 1050 - 1020 | C-O Symmetric Stretch | Aryl-Alkyl Ether |

| 850 - 750 | C-H Out-of-plane Bending | Substituted Benzene |

Source: Data interpreted from the FTIR spectrum available on PubChem.[4]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a compound like this compound, Electron Ionization (EI) is a common technique.

Expertise & Experience: In EI-MS, the molecular ion (M⁺˙) is often observed, which directly confirms the molecular weight. The fragmentation pattern is the molecule's "fingerprint." The most stable carbocations will typically form the most abundant fragment ions. For this molecule, the loss of a methyl radical from the methoxy group is a highly probable initial fragmentation step due to the stability of the resulting oxonium ion.

Table 5: Major Fragments in the EI-Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 106 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 94 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 122 fragment. |

Source: Data interpreted from the NIST GC-MS spectrum available on PubChem.[4]

Caption: Proposed EI-MS Fragmentation Pathway.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: Set to a temperature of ~250 °C. Inject 1 µL of the sample solution in split or splitless mode.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C.

-

-

MS Method:

-

Interface: Set the transfer line temperature to ~280 °C.

-

Ion Source: Use standard Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.

-

Analyzer: Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze its corresponding mass spectrum.

Integrated Spectroscopic Analysis: A Cohesive Conclusion

No single technique provides the full picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.

-

MS establishes the molecular weight as 137 g/mol , corresponding to the formula C₈H₁₁NO.

-

IR confirms the presence of key functional groups: a primary amine (-NH₂), an ether (C-O), and an aromatic ring.

-

¹³C NMR verifies the existence of eight unique carbon atoms, including two methyls, three aromatic CHs, and three quaternary aromatic carbons.

-

¹H NMR pieces the puzzle together, showing the connectivity and relative positions of the protons, confirming the 1,2,4-trisubstitution pattern on the benzene ring.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound, ensuring its identity and purity for downstream applications in research and development.

References

A Senior Application Scientist's Guide to Sourcing and Quality Control of High-Purity o-Cresidine for Pharmaceutical Applications

Introduction: o-Cresidine as a Critical Intermediate in Advanced Synthesis

In the landscape of pharmaceutical and specialty chemical synthesis, the precise architecture of molecules is paramount. Aromatic amines serve as foundational scaffolds for a vast array of biologically active compounds, and among them, o-Cresidine (3-methoxy-4-methylaniline) represents a key building block. Its specific substitution pattern—an aniline core functionalized with methoxy and methyl groups—offers a versatile platform for constructing complex molecular frameworks essential for therapeutic efficacy.[1][2] For researchers and drug development professionals, securing a consistent supply of high-purity o-Cresidine is not merely a procurement task; it is a critical step that underpins the integrity of research, the success of clinical trials, and the safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth technical overview for sourcing, evaluating, and implementing high-purity o-Cresidine (CAS 16452-01-0) in a research and development setting. We will explore the supplier landscape, delve into the essential analytical methodologies for purity verification, and discuss the profound impact of isomeric and process-related impurities on downstream applications, grounded in the principles of modern pharmaceutical development.

Part 1: Navigating the Commercial Supplier Landscape

The selection of a chemical supplier in the pharmaceutical industry transcends cost considerations, extending into a rigorous evaluation of quality systems, documentation, and supply chain reliability. High-purity o-Cresidine is available from a range of global suppliers, from large, well-established chemical houses to specialized boutique manufacturers.

Key Supplier Evaluation Criteria

When sourcing o-Cresidine for pharmaceutical R&D, the following criteria are critical:

-

Purity Specification: Look for suppliers offering a minimum purity of 99%, with higher grades (e.g., >99.5%) being preferable for sensitive applications like reference standard preparation or late-stage process development.

-

Comprehensive Documentation: A reputable supplier must provide a detailed Certificate of Analysis (CoA) with each batch. This document is the cornerstone of quality verification and should include not just the purity assay but also results for loss on drying, residue on ignition, and a profile of identified and unidentified impurities.[3]

-

Traceability and Consistency: The supplier should demonstrate excellent batch-to-batch consistency. Inquire about their manufacturing process, quality management system (QMS), and whether they can provide batch manufacturing records if required for GMP-level development.

-

Technical Support: Access to the supplier's technical team is invaluable for resolving any analytical discrepancies or for obtaining deeper insights into the material's properties.

Comparative Table of Commercial o-Cresidine Suppliers

| Supplier | Product Name | CAS Number | Offered Purity | Key Documentation |

| Sigma-Aldrich (Merck) | This compound | 16452-01-0 | 98% | Certificate of Analysis, Certificate of Origin |

| Fisher Scientific | This compound | 16452-01-0 | 99+% | Online product page with specifications |

| Tokyo Chemical Industry (TCI) | This compound | 16452-01-0 | >98.0% (GC) | SDS, Specifications, CoA available |

| BOC Sciences | This compound | 16452-01-0 | Not specified; GMP products available | Price Inquiry, GMP capabilities |

| LGC Standards | This compound | 16452-01-0 | Not specified (Reference Material) | Certificate of Analysis |

| Vibrant Pharma Inc. | This compound | 16452-01-0 | 97% | Online specifications, Bulk quote available |

Note: The availability and specific purity grades may vary. Researchers should always request a lot-specific CoA before purchase.

Part 2: The Imperative of Purity - Analytical Verification Protocols

The adage "you get what you screen for" is the guiding principle of analytical chemistry in drug development. Verifying the purity of a starting material like o-Cresidine is a self-validating system; it ensures that downstream synthetic steps are predictable and that the final API is not contaminated with process-related impurities or isomers that could carry toxicological risks. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]

Workflow for Incoming Raw Material QC

The following diagram illustrates a robust workflow for the quality control (QC) of a newly received batch of o-Cresidine.

Caption: Quality Control workflow for incoming o-Cresidine.

Detailed Experimental Protocol: HPLC Purity and Impurity Profiling

This protocol is designed to provide high-resolution separation of o-Cresidine from potential isomers and process-related impurities.

Objective: To determine the purity of o-Cresidine by area percent and to detect and quantify any impurities.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric Acid or Formic Acid (for MS compatibility).

-

o-Cresidine reference standard and test sample.

-

Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 30°C |

| Detection | UV at 254 nm (or PDA scan 200-400 nm) |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |

3. Standard and Sample Preparation:

-

Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of o-Cresidine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the o-Cresidine test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the test sample is used to improve the detection of minor impurities.

4. Analysis Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the Standard Solution to determine the retention time (RT) and peak shape of the o-Cresidine main peak.

-

Inject the Sample Solution in duplicate.

-

Process the chromatograms. Identify the o-Cresidine peak in the sample chromatogram by comparing its RT to the standard.

5. Calculations:

-

Purity (Area %):

-

Purity = (Area of o-Cresidine Peak / Total Area of All Peaks) x 100

-

-

Impurity Quantification (Area %):

-

% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

-

Causality Behind Choices:

-

Gradient Elution: A gradient is chosen to ensure that early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column, providing a comprehensive impurity profile.[3]

-